Cas no 10173-53-2 (2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline)
10173-53-2 structure
Product Name:2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline
CAS-nummer:10173-53-2
MF:C14H13N3
MW:223.273122549057
MDL:MFCD00718751
CID:194087
PubChem ID:294620
Update Time:2025-04-23
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl)-
- 2-(6-methyl-1H-benzimidazol-2-yl)aniline
- 2-(5-Methyl-1(3)H-benzimidazol-2-yl)-anilin
- 2-(5-methyl-1(3)H-benzimidazol-2-yl)-aniline
- 2-(5-methyl-1(3)H-benzoimidazol-2-yl)-aniline
- 5-Methyl-2-(2-amino-phenyl)-benzimidazol
- AC1L6MBJ
- AC1Q4Y79
- NSC163454
- Oprea1_525490
- Oprea1_603220
- SureCN2250359
- SureCN2681611
- Z57969255
- DTXSID50303912
- MLS001018604
- AB00087786-01
- CS-0243363
- 2-(6-methyl-1h-benzo[d]imidazol-2-yl)aniline
- SMR000354852
- 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline
- AKOS002528798
- SCHEMBL2250359
- SR-01000211821
- EN300-262775
- NSC-163454
- 10173-53-2
- CHEMBL1518412
- HMS2655M23
- Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)-
- Cambridge id 5534607
- SR-01000211821-1
- 2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline
-
- MDL: MFCD00718751
- Inchi: 1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17)
- InChI-sleutel: LRDGQNBZALRXLA-UHFFFAOYSA-N
- LACHT: N1C(C2C=CC=CC=2N)=NC2C=CC(C)=CC1=2
Berekende eigenschappen
- Exacte massa: 223.11109
- Monoisotopische massa: 223.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 268
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 54.7Ų
Experimentele eigenschappen
- Dichtheid: 1.247
- Kookpunt: 469°Cat760mmHg
- Vlampunt: 268.7°C
- Brekindex: 1.714
- PSA: 54.7
- LogboekP: 3.70170
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | M322583-10mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322583-50mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M322583-100mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
| A2B Chem LLC | AA06708-50mg |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 50mg |
$319.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-100mg |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 100mg |
$379.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-250mg |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 250mg |
$455.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-500mg |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 500mg |
$679.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-1g |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 1g |
$822.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-2.5g |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 2.5g |
$1417.00 | 2024-04-20 | |
| A2B Chem LLC | AA06708-5g |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 69% | 5g |
$2000.00 | 2024-04-20 |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Gerelateerde literatuur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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